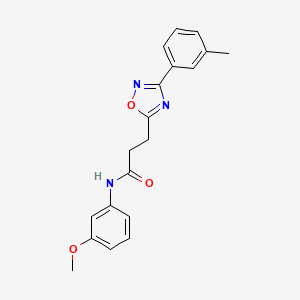
4-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CMOB, and its chemical formula is C19H18ClN3O3.
科学研究应用
CMOB has been studied for its potential applications in various fields. One of the main areas of research is in the development of new drugs. CMOB has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use as an antifungal and antibacterial agent.
作用机制
The mechanism of action of CMOB is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in cell division and growth. This leads to the death of cancer cells and other harmful microorganisms.
Biochemical and Physiological Effects:
Studies have shown that CMOB has a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, CMOB has been found to have anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of using CMOB in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on CMOB. One area of interest is in the development of new drugs based on the compound. Researchers are also interested in exploring the potential of CMOB as an antibacterial and antifungal agent. In addition, further studies are needed to fully understand the mechanism of action of CMOB and its potential applications in various fields.
Conclusion:
In conclusion, 4-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method of CMOB involves the reaction of 4-chloro-N-(2-hydroxyethyl)benzamide with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a base. CMOB has been studied for its potential applications in the development of new drugs, as an antibacterial and antifungal agent, and for its anti-inflammatory properties. Future research is needed to fully understand the mechanism of action of CMOB and its potential applications in various fields.
合成方法
The synthesis of CMOB involves the reaction of 4-chloro-N-(2-hydroxyethyl)benzamide with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a base. This reaction results in the formation of CMOB as a white solid. The purity of the compound can be improved by recrystallization.
属性
IUPAC Name |
4-chloro-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11(20-17(23)13-3-7-14(19)8-4-13)18-21-16(22-25-18)12-5-9-15(24-2)10-6-12/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXRLWUUFWZYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

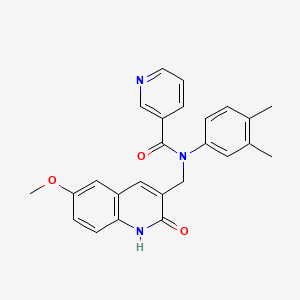
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7705409.png)
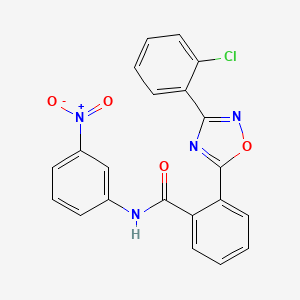
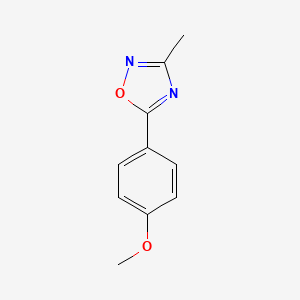
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7705443.png)

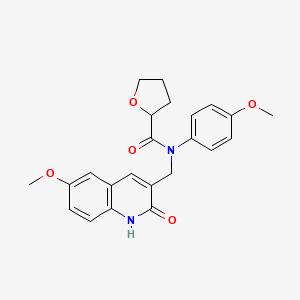
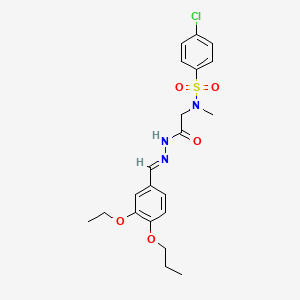
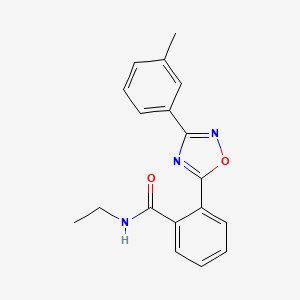
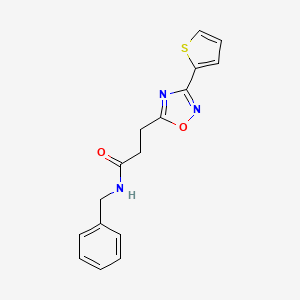
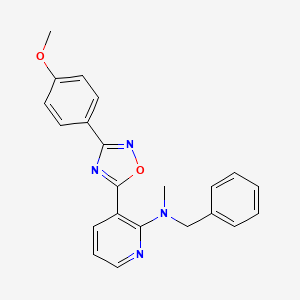
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7705488.png)
